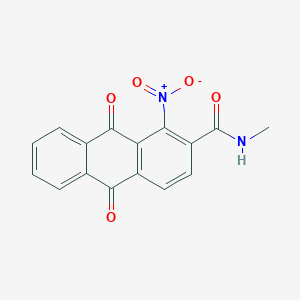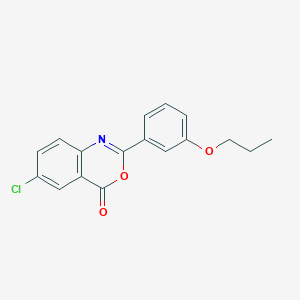![molecular formula C17H14BrN3OS B5301621 N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5301621.png)
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide, also known as BPIM-2, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BPIM-2 is a thioacetamide derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of using N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another area of research is to better understand its mechanism of action and to identify specific pathways that it targets. Additionally, researchers may explore the use of N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide in combination with other drugs to enhance its therapeutic effects.
合成法
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 2-mercapto-1H-imidazole to form N-(4-bromophenyl)-2-mercapto-1H-imidazole. This intermediate is then reacted with chloroacetyl chloride to form N-(4-bromophenyl)-2-(2-chloroacetylthio)-1H-imidazole. Finally, the compound is treated with sodium methoxide to form N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide.
科学的研究の応用
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-13-6-8-14(9-7-13)20-16(22)11-23-17-19-10-15(21-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIAQSNLHUGQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)



![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)
![(1S)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5301604.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
![N-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5301635.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)